Nickel(II) 2,2,2-trifluoroacetate hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

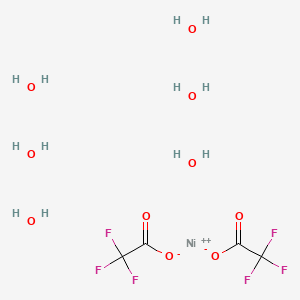

Nickel(II) 2,2,2-trifluoroacetate hexahydrate is a chemical compound with the molecular formula C₄H₁₂F₆NiO₁₀. It is a nickel salt of trifluoroacetic acid and is commonly used in various scientific and industrial applications. The compound is known for its high solubility in water and its ability to act as a catalyst in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nickel(II) 2,2,2-trifluoroacetate hexahydrate can be synthesized by reacting nickel(II) hydroxide or nickel(II) carbonate with trifluoroacetic acid in an aqueous medium. The reaction typically involves the following steps:

- Dissolving nickel(II) hydroxide or nickel(II) carbonate in water.

- Adding trifluoroacetic acid to the solution.

- Heating the mixture to facilitate the reaction.

- Allowing the solution to cool and crystallize, forming this compound crystals .

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of industrial-grade nickel compounds and trifluoroacetic acid, with precise control over reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Nickel(II) 2,2,2-trifluoroacetate hexahydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.

Reduction: It can be reduced to form lower oxidation state nickel compounds.

Substitution: The trifluoroacetate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield nickel(0) complexes, while oxidation reactions may produce nickel(III) or nickel(IV) compounds .

Applications De Recherche Scientifique

Nickel(II) 2,2,2-trifluoroacetate hexahydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes.

Biology: The compound is used in biochemical studies to investigate the role of nickel in biological systems.

Medicine: It is explored for its potential use in developing nickel-based drugs and therapeutic agents.

Mécanisme D'action

The mechanism by which Nickel(II) 2,2,2-trifluoroacetate hexahydrate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The nickel ion in the compound can interact with different molecular targets, including enzymes and proteins, influencing their activity and function. The trifluoroacetate ligands can also play a role in stabilizing the nickel ion and facilitating its interactions with other molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nickel(II) acetate tetrahydrate: Another nickel salt with acetate ligands, used in similar applications.

Nickel(II) chloride hexahydrate: A nickel salt with chloride ligands, commonly used in electroplating and as a catalyst.

Nickel(II) nitrate hexahydrate: A nickel salt with nitrate ligands, used in the production of nickel catalysts and in electroplating.

Uniqueness

Nickel(II) 2,2,2-trifluoroacetate hexahydrate is unique due to the presence of trifluoroacetate ligands, which impart distinct chemical properties such as high solubility in water and the ability to act as a strong electron-withdrawing group. These properties make it particularly useful in specific catalytic and synthetic applications .

Activité Biologique

Nickel(II) 2,2,2-trifluoroacetate hexahydrate (Ni(CF₃COO)₂·6H₂O) is a nickel salt of trifluoroacetic acid, characterized by its high solubility in water and diverse applications in biochemical and industrial contexts. This compound has garnered attention for its biological activity, particularly in relation to nickel's role in biological systems. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the molecular formula C₄H₁₂F₆NiO₁₀ and a molecular weight of approximately 392.82 g/mol. The synthesis typically involves the reaction of nickel(II) hydroxide or carbonate with trifluoroacetic acid in an aqueous medium. The general reaction can be summarized as follows:

- Dissolve nickel(II) hydroxide or carbonate in water.

- Add trifluoroacetic acid to the solution.

- Heat the mixture to facilitate the reaction.

- Allow the solution to cool and crystallize.

This process yields the hexahydrate form of the compound, which is stable under standard laboratory conditions .

The biological activity of this compound is primarily attributed to the nickel ion's ability to coordinate with various biomolecules. Nickel ions can influence enzyme activities and participate in redox reactions, potentially affecting metabolic pathways. The trifluoroacetate ligands stabilize the nickel ion, enhancing its interaction with biological targets .

Toxicological Studies

Research indicates that nickel compounds can exhibit both beneficial and toxic effects depending on concentration and exposure duration. For instance, low concentrations of nickel are essential for certain biological functions, while higher concentrations may lead to cytotoxicity and genotoxicity .

Table 1: Summary of Toxicological Effects

| Concentration Range | Observed Effects | Reference |

|---|---|---|

| Low (0-50 µM) | Essential for enzyme function | |

| Moderate (50-200 µM) | Induction of oxidative stress | |

| High (>200 µM) | Cytotoxicity; DNA damage |

Case Studies

- Nickel-Induced Oxidative Stress : A study demonstrated that exposure to this compound resulted in increased reactive oxygen species (ROS) production in cultured cells, leading to oxidative damage. This effect was concentration-dependent and highlighted the potential risks associated with high levels of nickel exposure .

- Enzyme Activity Modulation : Another investigation found that this compound could enhance the activity of certain enzymes involved in metabolic pathways at low concentrations while inhibiting others at higher concentrations. This dual effect underscores the complexity of nickel's role in biological systems .

- Potential Therapeutic Applications : Research into nickel-based drugs has explored the use of this compound as a therapeutic agent due to its ability to modulate biological pathways. Preliminary studies suggest potential applications in cancer therapy by targeting specific cellular mechanisms influenced by nickel ions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other nickel salts:

| Compound | Solubility | Biological Activity |

|---|---|---|

| Nickel(II) acetate tetrahydrate | High | Enzyme cofactor; low toxicity |

| Nickel(II) chloride hexahydrate | Moderate | Used in electroplating; moderate toxicity |

| Nickel(II) nitrate hexahydrate | High | Used in catalysts; potential toxicity |

| This compound | Very High | Modulates enzyme activity; potential therapeutic applications |

The presence of trifluoroacetate ligands distinguishes this compound from others by enhancing its solubility and reactivity in biological systems .

Propriétés

IUPAC Name |

nickel(2+);2,2,2-trifluoroacetate;hexahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2HF3O2.Ni.6H2O/c2*3-2(4,5)1(6)7;;;;;;;/h2*(H,6,7);;6*1H2/q;;+2;;;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEPFRJUKHTUKV-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.O.O.O.O.O.[Ni+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12F6NiO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.